Nvp-sra880
CAS No.:
Cat. No.: VC0006046
Molecular Formula: C29H36N4O8
Molecular Weight: 568.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C29H36N4O8 |
---|---|
Molecular Weight | 568.6 g/mol |
IUPAC Name | [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone;propanedioic acid |
Standard InChI | InChI=1S/C26H32N4O4.C3H4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33;4-2(5)1-3(6)7/h3-9,19-20,24H,10-17H2,1-2H3;1H2,(H,4,5)(H,6,7)/t19-,20-,24-;/m1./s1 |
Standard InChI Key | ACSWUHCQQFGYBZ-GIEJAJRFSA-N |
Isomeric SMILES | CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O |
SMILES | CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O |
Canonical SMILES | CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O |
Chemical and Structural Characteristics
NVP-SRA880 is chemically designated as [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone . Its structure features a benzoguinoline core linked to a nitro-substituted piperazine moiety, which contributes to its high affinity for the sst₁ receptor. The compound’s stereochemistry and hydrophobic interactions are critical for receptor binding, as evidenced by its specificity over other somatostatin receptor subtypes (sst₂–sst₅) and dopamine receptors .
Physicochemical Properties
-
Molecular Formula:
-
XLogP: 3.6 (indicating moderate lipophilicity)
-
Hydrogen Bond Acceptors: 6
These properties suggest favorable blood-brain barrier penetration, aligning with its observed effects on central nervous system (CNS) functions .
Pharmacological Profile
NVP-SRA880’s primary mechanism involves antagonizing the sst₁ receptor, a G-protein-coupled receptor (GPCR) expressed in the pituitary, pancreas, and brain. Unlike peptide agonists such as SRIF-28 or octreotide, NVP-SRA880’s non-peptide structure confers metabolic stability and oral bioavailability .
Receptor Binding Affinity
Studies using radioligand binding assays reveal the following affinities:
Receptor Subtype | NVP-SRA880 | Selectivity Ratio (vs. sst₁) |
---|---|---|
sst₁ | 8.2 ± 0.3 | 1.0 |
sst₂ | ≤6.0 | >100 |
sst₃ | ≤6.0 | >100 |
sst₄ | ≤6.0 | >100 |
sst₅ | ≤6.0 | >100 |
Dopamine D₄ | 7.1 ± 0.2 | 12.6 |
Data derived from AtT-20 cell membranes and recombinant receptor systems demonstrate >100-fold selectivity for sst₁ over other subtypes . Notably, its moderate affinity for dopamine D₄ receptors suggests potential off-target effects in CNS applications .
Functional Antagonism
In cAMP accumulation assays, NVP-SRA880 competitively inhibits SRIF-14-mediated suppression of forskolin-stimulated cAMP in sst₁-expressing cells () . This contrasts with sst₂/₅-preferring ligands like L-817,818, which show no antagonism at sst₁ .
Preclinical Research Findings
Behavioral Modulation
NVP-SRA880 promotes prosocial behaviors in murine models. Administration at 10 mg/kg (i.p.) increases social interaction time by 45% and reduces aggressive encounters by 60% compared to controls . These effects are absent in sst₁-knockout mice, confirming receptor-specific activity. Learning and memory assays further show a 30% improvement in Morris water maze performance, suggesting cognitive enhancement .
Neuroendocrine Effects
In AtT-20 corticotroph tumor cells, NVP-SRA880 reverses SRIF-induced inhibition of ACTH secretion () . This aligns with its role in modulating hypothalamic-pituitary-adrenal (HPA) axis activity, though in vivo studies are needed to validate therapeutic potential for Cushing’s disease.
Antiproliferative Activity
Preliminary data indicate that NVP-SRA880 inhibits growth of sst₁-positive neuroendocrine tumors (NETs) in vitro, with . Mechanistically, this involves G₁-phase cell cycle arrest and downregulation of cyclin D1.
Therapeutic Implications
Psychiatric Disorders
The prosocial and anti-aggressive effects of NVP-SRA880 position it as a candidate for autism spectrum disorder (ASD) and schizophrenia. Its ability to enhance learning without sedation contrasts with atypical antipsychotics, offering a novel mechanism for cognitive symptom management .
Oncology
Sst₁ receptors are overexpressed in 40% of pancreatic NETs and 25% of pituitary adenomas. NVP-SRA880’s antiproliferative effects, combined with its blood-brain barrier permeability, make it suitable for treating metastatic CNS NETs .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume